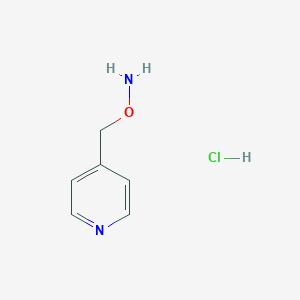

4-Aminoxymethyl pyridine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

O-(pyridin-4-ylmethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-9-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOCPWZDQJBNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599794 | |

| Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16115-54-1 | |

| Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminomethyl Pyridine Hydrochloride (CAS 64460-41-9): Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-Aminomethyl pyridine hydrochloride. It delves into the core physicochemical properties, spectroscopic profile, synthetic routes, and critical applications of this versatile chemical intermediate, with a focus on its role in modern medicinal chemistry.

Chemical Identity and Physicochemical Properties

4-Aminomethyl pyridine hydrochloride is the salt form of 4-(Aminomethyl)pyridine (also known as 4-picolylamine), a bifunctional molecule featuring a primary amine and a pyridine ring. This structure makes it an invaluable building block, particularly in the synthesis of pharmacologically active compounds where the pyridine ring can act as a bioisostere for other aromatic systems and the aminomethyl group provides a key interaction point or a handle for further chemical modification.[1][2]

Structure and Identification

The molecule consists of a pyridine ring substituted at the 4-position with a methylene (-CH2-) bridge connected to a primary amine (-NH2). The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the more basic aliphatic amine, though the pyridine nitrogen also exhibits basicity.

Caption: Chemical structure of 4-Aminomethyl Pyridine Hydrochloride.

Physicochemical Data Summary

The hydrochloride salt form enhances the compound's stability and water solubility, which are advantageous properties for handling, storage, and certain reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 64460-41-9 | [3] |

| Molecular Formula | C₆H₈N₂·HCl | [3][4] |

| Molecular Weight | 144.60 g/mol | [3][4] |

| Appearance | White to very pale yellow crystalline powder | [5] |

| Melting Point | 155 - 158 °C | |

| Solubility | Soluble in water, DMSO, and methanol. | [6] |

| pKa (of free base) | 7.81 ± 0.29 (Predicted) | [7] |

| SMILES | C1=CN=CC=C1CN.Cl | [3][4] |

| InChIKey | OOSYLIFOSMQOJA-UHFFFAOYSA-N | [3][4] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of 4-Aminomethyl pyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the hydrochloride salt shows characteristic downfield shifts compared to its free base, due to the deshielding effect of the positive charge on the protonated nitrogen.

-

¹H NMR: Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons alpha to the pyridine nitrogen are the most deshielded. The methylene protons (-CH₂-) would appear as a singlet, shifted downfield from its position in the free base (around δ 3.9 ppm) due to the adjacent ammonium group.[8] The N-H protons of the ammonium group would be visible, often as a broad singlet, with its chemical shift being concentration and solvent dependent. The formation of the hydrochloride salt causes a general downfield shift for all protons due to the decreased electron density on the ring.[9]

-

¹³C NMR: The carbon signals for the pyridine ring would be observed in the aromatic region (~120-150 ppm). The methylene carbon signal would be found in the aliphatic region, and its chemical shift would also be influenced by the protonation state of the adjacent amine.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺).

-

Aromatic C-H Stretching: Absorption peaks just above 3000 cm⁻¹.

-

C=C and C=N Stretching: Characteristic pyridine ring vibrations are observed in the 1600-1400 cm⁻¹ region.

-

N-H Bending: A medium to strong band around 1600-1500 cm⁻¹ corresponds to the scissoring (bending) vibration of the ammonium group.

Synthesis and Reactivity

Synthetic Pathways

The most industrially viable and common laboratory synthesis of 4-aminomethyl pyridine involves the catalytic reduction of 4-cyanopyridine. This precursor is readily available and the reduction is typically high-yielding.

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel or Palladium on Carbon (Pd/C) are frequently used. Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. Pd/C is also effective and can sometimes offer better selectivity and milder reaction conditions.

-

Solvent: Alcoholic solvents like methanol or ethanol are preferred because they readily dissolve the starting material and hydrogen gas, and are relatively inert under the reaction conditions. The presence of ammonia is often used to suppress the formation of secondary amine byproducts.[10]

-

Reaction Conditions: The reaction is run under a positive pressure of hydrogen gas to ensure a sufficient concentration of H₂ for the reduction. The temperature is kept relatively low (e.g., 20-50 °C) to minimize side reactions, such as dechlorination if a chlorinated precursor is used.[10]

Caption: Workflow for using the reagent in synthesis.

Other Applications

-

Catalysis: The pyridine nitrogen and the primary amine can both coordinate to metal centers, making it a useful bidentate or monodentate ligand in the synthesis of coordination compounds and catalysts. [1]* Materials Science: It can be incorporated into polymers to enhance thermal stability or to introduce specific functional properties. [1][2]* Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides. [1]

Safety, Handling, and Storage

Given its chemical nature, proper handling of 4-aminomethyl pyridine hydrochloride is essential. Data for the free base, which is corrosive, informs the precautions for the salt. [11]

Hazard Identification

| Hazard Type | GHS Statement (based on free base and related compounds) | Source(s) |

| Acute Toxicity | H300: Fatal if swallowed (data for 4-aminopyridine) | |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | [11] |

| Eye Damage | H318: Causes serious eye damage | |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects |

Recommended Handling Procedures

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. * Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [12]* Hygiene: Avoid inhalation of dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. * Incompatibilities: Keep away from strong oxidizing agents and strong bases. * Sensitivity: The compound may be sensitive to air, moisture, and light. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [12][13]

Conclusion

4-Aminomethyl pyridine hydrochloride is a cornerstone intermediate for synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for researchers. Its proven utility in constructing high-value molecules, particularly in the realm of pharmaceuticals like DPP-4 inhibitors, ensures its continued importance in drug discovery and development. Adherence to strict safety protocols is mandatory when handling this potent and versatile compound.

References

-

4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE - gsrs. (n.d.). Retrieved February 20, 2026, from [Link]

- 4-Aminopyridine Safety Data Sheet. (2025, November 6). MilliporeSigma.

- 4-(Methylamino)

- 2-aminomethylpyridine Safety Data Sheet. (2025, November 6). MilliporeSigma.

-

4-Pyridinemethanamine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved February 20, 2026, from [Link]

- 4-(Aminomethyl)pyridine Safety Data Sheet. (2016, November 22). Spectrum Chemical.

- 2-Amino-4-methylpyridine Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific.

-

4-(Chloromethyl)pyridine hydrochloride. (n.d.). SpectraBase. Retrieved February 20, 2026, from [Link]

-

4-(Aminomethyl)pyridine. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

-

4-(Aminomethyl)pyridine, 98%. (n.d.). SLS Ireland - Lab Supplies. Retrieved February 20, 2026, from [Link]

-

4-(Aminomethyl)pyridine Mass Spectrum. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved February 20, 2026, from [Link]

-

4-Aminoantipyrine hydrochloride IR Spectrum. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010, October 5). National Institutes of Health. Retrieved February 20, 2026, from [Link]

- Process for producing aminomethylpyridine having a chlorine atom at α-position. (n.d.). Google Patents.

-

Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). National Institutes of Health. Retrieved February 20, 2026, from [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

4-Aminopyridine hydrochloride. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. Retrieved February 20, 2026, from [Link]

-

Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved February 20, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyridine hydrochloride: a core raw material for efficient synthesis of materials | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4-(Chloromethyl)pyridine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 4-Pyridinemethaneamine | 3731-53-1 [chemicalbook.com]

- 8. 4-Pyridinemethaneamine (3731-53-1) 1H NMR [m.chemicalbook.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents [patents.google.com]

- 11. 4-(Aminomethyl)pyridine 98 3731-53-1 [sigmaaldrich.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

4-Picolylamine hydrochloride chemical structure and molecular weight

An In-depth Technical Guide to 4-Picolylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Picolylamine hydrochloride, a versatile building block in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical properties, with a particular focus on its structure and molecular weight, and explore its relevance in contemporary research and development.

Section 1: Core Chemical Identity

4-Picolylamine, also known as 4-(aminomethyl)pyridine, is an organic compound featuring a pyridine ring substituted at the 4-position with an aminomethyl group.[1] The hydrochloride salt is formed by the reaction of 4-picolylamine with hydrochloric acid. This salt form often enhances the compound's stability and solubility in aqueous media, which can be advantageous for various applications.

Chemical Structure:

The structure of 4-Picolylamine hydrochloride consists of a pyridinium cation and a chloride anion. The positive charge is localized on the nitrogen atom of the pyridine ring, which has been protonated by the hydrogen ion from hydrochloric acid.

Caption: Chemical structure of 4-Picolylamine hydrochloride.

Molecular Formula and Weight:

The molecular formula for the hydrochloride salt is C6H9ClN2.[2] This is derived from the parent compound, 4-picolylamine (C6H8N2), by the addition of one molecule of hydrogen chloride (HCl).[1][3]

The molecular weight of 4-Picolylamine hydrochloride is a critical parameter for stoichiometric calculations in chemical reactions and for the characterization of synthesized compounds.

| Property | Value | Source |

| Molecular Formula | C6H9ClN2 | [2] |

| Molar Mass | 144.60 g/mol | [2] |

| Molecular Weight (4-Picolylamine base) | 108.14 g/mol | [3][4] |

Section 2: Physicochemical Properties and Handling

Understanding the physical and chemical properties of 4-Picolylamine hydrochloride is essential for its effective use in a laboratory setting.

Key Properties:

-

Appearance: Typically a crystalline solid.

-

Melting Point: The melting point is reported to be in the range of 207-208 °C.[2]

-

Solubility: The hydrochloride salt form generally exhibits good solubility in water and polar organic solvents. The free base, 4-picolylamine, is soluble in water, acetone, ethanol, ether, and benzene.[3]

-

Stability: Store in a cool, dark place, and under an inert gas as it can be sensitive to air and light.[5]

Safety and Handling:

4-Picolylamine and its salts are corrosive and can cause severe skin burns and eye damage.[5][6] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5]

Section 3: Synthesis and Mechanistic Insights

The synthesis of 4-picolylamine derivatives often starts from readily available pyridine precursors. One common synthetic route involves the reduction of 4-cyanopyridine. For instance, 2-chloro-4-cyanopyridine can be catalytically reduced to yield 2-chloro-4-aminomethylpyridine, with 4-picolylamine being a potential byproduct.[7] The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired product and minimize side reactions.[7]

Another approach involves the reduction of 4-nitropyridine-N-oxide using iron in the presence of mineral acids, which can yield 4-aminopyridine.[8] Further modifications can then be performed to obtain the desired picolylamine derivative.

The aminomethyl group is a key functional moiety that allows for a wide range of chemical transformations. It can act as a nucleophile, enabling reactions with electrophiles to form new carbon-nitrogen bonds. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

Section 4: Applications in Research and Drug Development

The structural motif of 4-Picolylamine is present in a variety of biologically active compounds, making it a valuable scaffold for drug discovery.

Role as a Building Block:

4-Picolylamine and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][10] The pyridine ring can participate in various coupling reactions, while the amino group provides a site for amide bond formation or other functional group interconversions.

Medicinal Chemistry Relevance:

-

Picolinamides: The picolinamide scaffold, which can be synthesized from picolylamine derivatives, is found in a range of therapeutic agents. For example, derivatives of N-(4-acetamido)phenylpicolinamides have been investigated as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4), which is a target for central nervous system disorders.[11]

-

Fungicides: Picolinamide structures are also integral to the development of modern fungicides.[12]

-

Quinolones: The quinolone and quinolin-4-one cores are important pharmacophores found in numerous antibacterial, antiviral, and anticancer agents.[13] Synthetic routes to these compounds can potentially involve intermediates derived from picolylamines.

Experimental Workflow: Synthesis of a Picolinamide Derivative

The following diagram illustrates a generalized workflow for the synthesis of a picolinamide, a common application of picolylamine derivatives.

Caption: Generalized workflow for picolinamide synthesis.

Protocol for Amide Coupling:

-

Reactant Preparation: Dissolve the 4-picolylamine derivative and the carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Coupling Agent Addition: Add a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, DMAP) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated byproducts. Wash the organic layer with an acidic solution, a basic solution, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired picolinamide.

The causality behind these steps lies in the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the picolylamine derivative. The work-up and purification steps are crucial for removing unreacted starting materials, coupling reagents, and byproducts to isolate the pure picolinamide.

Section 5: Conclusion

4-Picolylamine hydrochloride is a foundational chemical entity with significant utility in synthetic chemistry. Its well-defined chemical structure and molecular weight, coupled with its versatile reactivity, make it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and handling requirements is paramount for its safe and effective application in the laboratory.

References

-

ChemBK. 4-picolylamine hydrochloride. [Link]

-

ChemBK. 4-picolylamine. [Link]

-

Stenutz, R. 4-picolylamine. [Link]

-

PubChem. 4-Pyridinemethanamine. [Link]

-

NIST. 4-(Aminomethyl)pyridine. [Link]

- Google Patents.

-

PubMed. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. [Link]

- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.

-

MDPI. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

Sources

- 1. 4-picolylamine [stenutz.eu]

- 2. 4-picolylamine hydrochloride [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 4-Pyridinemethaneamine | 3731-53-1 [chemicalbook.com]

- 5. 4-Picolylamine | 3731-53-1 | TCI AMERICA [tcichemicals.com]

- 6. 4-Pyridinemethanamine | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents [patents.google.com]

- 8. mdpi.org [mdpi.org]

- 9. CAS 3731-53-1: 4-Pyridinemethanamine | CymitQuimica [cymitquimica.com]

- 10. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]

- 11. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

Technical Guide: 4-Aminomethylpyridine (4-AMP) – Free Base vs. Hydrochloride Salt

Executive Summary

In drug development and organic synthesis, 4-Aminomethylpyridine (4-AMP) serves as a critical "linker" motif, providing both a hydrogen-bond acceptor (pyridine ring) and a primary amine handle for conjugation. However, the choice between its Free Base and Hydrochloride Salt forms is not merely logistical—it fundamentally dictates experimental success, reaction kinetics, and storage stability.

-

Select the Free Base for anhydrous nucleophilic substitutions, reductive aminations in non-polar solvents, and transition-metal catalyzed cross-couplings where exogenous chloride ions or acidic protons could poison the catalyst.

-

Select the Hydrochloride Salt for long-term storage, aqueous-phase reactions, or when precise stoichiometric handling of a solid is required over a volatile, air-sensitive liquid.

Physicochemical Comparison

The transition from free base to salt dramatically alters the physical state, solubility profile, and handling requirements.

Table 1: Comparative Properties of 4-AMP Forms

| Property | 4-Aminomethylpyridine (Free Base) | 4-Aminomethylpyridine Hydrochloride (Salt) |

| CAS Number | 3731-53-1 | 3731-51-9 (Mono) / 618446-34-7 (Di) |

| Molecular Weight | 108.14 g/mol | 144.60 g/mol (Mono) / 181.06 g/mol (Di) |

| Physical State | Liquid (Colorless to light yellow) | Solid (White to off-white crystalline powder) |

| Melting Point | -8 °C | 124–125 °C (Mono); >200 °C (Di-HCl) |

| Boiling Point | 230 °C | N/A (Decomposes) |

| Solubility | Water, Ethanol, DCM, EtOAc, Ether | Water, Methanol, DMSO; Insoluble in DCM, Ether |

| pKa (approx) | Pyridine N: ~5.3 | Primary Amine: ~8.8–9.2 | Conjugate acids match free base pKa values |

| Stability | Air-sensitive (absorbs CO₂ to form carbamates); Oxidizes | Hygroscopic but chemically stable; Resistant to oxidation |

Critical Note on Stoichiometry: Commercial "Hydrochloride" salts may be supplied as the Monohydrochloride (1.0 eq HCl) or Dihydrochloride (2.0 eq HCl) . Always verify the specific CAS and Cl⁻ content on the Certificate of Analysis (CoA) before calculating molar equivalents for reactions.

Structural Analysis & Protonation Logic

Understanding the basicity of the two nitrogen centers is paramount for predicting reactivity. 4-AMP contains two basic sites:

-

Primary Amine (Aliphatic): High basicity (pKa ~9.0). This is the first site to protonate.

-

Pyridine Nitrogen (Aromatic): Moderate basicity (pKa ~5.3). This is the second site to protonate.

In the Free Base , the primary amine is a potent nucleophile. In the Dihydrochloride salt , both nitrogens are protonated, rendering the molecule non-nucleophilic until treated with a base.

Visualization: Protonation States

The following diagram illustrates the stepwise protonation and the pKa hierarchy.

Figure 1: Stepwise protonation of 4-Aminomethylpyridine. The primary amine (-NH2) is the kinetic and thermodynamic site of first protonation.

Synthetic Utility & Workflows

Scenario A: Using the Free Base

Best for: Amide coupling (EDC/NHS), Reductive Amination (NaBH(OAc)3), and Nucleophilic Aromatic Substitution (SNAr).

-

Mechanism: The unprotonated primary amine lone pair attacks the electrophile.

-

Risk: The free base absorbs atmospheric CO₂ rapidly, forming solid carbamates that can clog syringes and alter stoichiometry.

-

Handling: Dispense under nitrogen/argon. If the liquid appears cloudy, it has likely absorbed CO₂ or moisture.

Scenario B: Using the Hydrochloride Salt

Best for: Stock solutions, aqueous reactions, and long-term storage.

-

Mechanism: The salt must be "liberated" (deprotonated) in situ or ex situ to react as a nucleophile.

-

In Situ Protocol: Add an auxiliary base (e.g., Triethylamine, DIPEA) to the reaction mixture.

-

Caution: This generates triethylammonium chloride salts as a byproduct, which may precipitate or interfere with sensitive catalysts.

-

Decision Tree: Which Form to Use?

Figure 2: Decision matrix for selecting the optimal form of 4-AMP based on solvent system and tolerance for salt byproducts.

Standard Operating Procedures (SOPs)

Protocol 1: Conversion of HCl Salt to Free Base ("Free-Basing")

Use this when you have the stable salt but need the pure amine for a sensitive organic reaction.

-

Dissolution: Dissolve 10.0 g of 4-AMP HCl (check if mono or di) in 50 mL of distilled water.

-

Basification: Slowly add 2M NaOH or saturated Na₂CO₃ solution while stirring until pH reaches >12. The solution may become cloudy or separate an oily layer (the free base).

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Note: 4-AMP is moderately water-soluble. Multiple extractions are necessary.

-

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

-

Concentration: Filter off the drying agent and concentrate under reduced pressure (Rotavap) at 40°C.

-

Yield: You will obtain a pale yellow liquid. Store under inert gas at 4°C.

Protocol 2: Conversion of Free Base to HCl Salt

Use this to stabilize a degrading liquid sample.

-

Dilution: Dissolve the liquid 4-AMP free base in Diethyl Ether or Ethanol.

-

Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane or bubble HCl gas through the solution.

-

Precipitation: A white solid will precipitate immediately.

-

Isolation: Filter the solid under vacuum (Buchner funnel). Wash with cold ether to remove impurities.

-

Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Analytical Characterization

When verifying your material, look for these distinct markers:

-

1H NMR (DMSO-d6):

-

Free Base: The methylene protons (-CH₂-N) typically appear around 3.7–3.8 ppm .

-

HCl Salt: Due to protonation (deshielding), the methylene peak shifts downfield to 4.0–4.2 ppm . The ammonium protons (-NH₃⁺) may appear as a broad singlet around 8.5 ppm.

-

-

IR Spectroscopy:

-

Free Base: Shows distinct N-H stretching doublets (primary amine) around 3300–3400 cm⁻¹.

-

HCl Salt: Shows broad "ammonium band" absorption from 2500–3000 cm⁻¹.

-

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 77317, 4-(Aminomethyl)pyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2026). pKa Table of Amines and Pyridines. Retrieved from [Link]

-

Li, S. et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research. Retrieved from [Link]

Technical Guide: Solubility Profile & Handling of 4-Pyridinemethanamine HCl

[1]

Executive Summary: The Salt vs. Base Dichotomy

4-Pyridinemethanamine Hydrochloride (4-PMA HCl), also known as 4-Picolylamine HCl, is a critical intermediate in the synthesis of kinase inhibitors, curing agents for epoxy resins, and chelating ligands.[1]

For the researcher, the defining characteristic of this compound is its ionic duality .[1] While the free base (liquid) is miscible with organic solvents, the hydrochloride salt (solid) is highly polar.[1] Successful utilization relies entirely on managing the "Solubility Switch"—knowing when to maintain the salt form for aqueous stability and when to liberate the free base for organic synthesis.[1]

Key Technical Takeaway: 4-PMA HCl exhibits extreme water solubility (>9 M) but negligible solubility in non-polar organics (DCM, Hexane).[1] Attempting to dissolve the salt directly in dichloromethane or ether for reactions is a common point of failure.[1]

Physicochemical Profile

Understanding the solubility requires analyzing the lattice energy and ionization states.[1]

Molecular Identity[1]

-

Structure: A pyridine ring substituted at the 4-position with a methanamine group.[1][3][4][5]

-

Salt Forms: Commonly supplied as the Dihydrochloride (2HCl) or Monohydrochloride (HCl) .[1]

-

Note: The dihydrochloride is the most stable solid form, protonating both the primary amine and the pyridine nitrogen.[1]

-

The Ionization Landscape (pKa)

Solubility is pH-dependent.[1] The molecule has two protonation sites:

-

Primary Amine (

): pKa -

Pyridine Nitrogen (

): pKa

| State | pH Environment | Dominant Species | Solubility Profile |

| Cationic (Salt) | pH < 5 | Diprotonated ( | High Water / Low Organic |

| Neutral (Free Base) | pH > 10 | Uncharged | Low Water / High Organic |

Solubility Landscape: Comparative Data

The following data aggregates experimental observations and calculated partition coefficients.

Table 1: Solubility Compatibility Matrix

| Solvent Class | Solvent | Solubility (Salt Form) | Solubility (Free Base) | Application Notes |

| Aqueous | Water | Very High (>1000 mg/mL) | High | Preferred for stock solutions.[1] |

| PBS (pH 7.4) | High | Moderate | Good for biological assays.[1] | |

| Polar Organic | DMSO | High (>100 mg/mL) | High | Universal solvent for screening.[1] |

| Methanol | Moderate | High | Best organic solvent for the salt.[1] | |

| Ethanol | Low to Moderate | High | Heating often required for salt.[1] | |

| Non-Polar | DCM | Negligible | Very High | CRITICAL: Salt will NOT dissolve.[1] |

| Ethyl Acetate | Negligible | High | Used for extraction of free base.[1] | |

| Hexane | Insoluble | Moderate | Used to precipitate the salt.[1] |

Mechanistic Insight

The HCl salt forms a stable crystal lattice stabilized by ionic interactions between the chloride anions and the ammonium/pyridinium cations.[1]

Visualization: The Solubility Switch

The following diagram illustrates the workflow for manipulating the solubility of 4-PMA HCl during synthesis.

Figure 1: The "Solubility Switch" workflow. Converting the water-soluble salt to the organic-soluble free base is a necessary step for many organic coupling reactions.

Experimental Protocols

Protocol A: Preparation of Aqueous Stock (1 M)

Use this for biological assays or aqueous coupling reactions.[1]

-

Calculate: MW of 4-PMA Dihydrochloride

181.06 g/mol (Verify your specific lot; monohydrochloride is -

Weigh: Measure 1.81 g of 4-PMA 2HCl.

-

Caution: The salt is hygroscopic.[1] Weigh quickly or use a dry box.

-

-

Dissolve: Add to a volumetric flask containing 8 mL of deionized water.

-

Vortex: Vortex for 15-30 seconds. Dissolution should be instantaneous and slightly exothermic.[1]

-

Adjust: Dilute to 10 mL volume.

-

Filter: If used for cell culture, pass through a 0.22

m PES syringe filter.[1]

Protocol B: "Free-Basing" for Organic Synthesis

Use this when you need to react 4-PMA with an acyl chloride or ester in DCM/THF.[1]

-

Dissolve: Dissolve 10 mmol of 4-PMA HCl in minimal water (approx. 5-10 mL).

-

Basify: Slowly add 2M NaOH (aq) while stirring until pH reaches 12-14.

-

Observation: The solution may become cloudy or an oil may separate (this is the free amine).[1]

-

-

Extract:

-

Dry: Combine organic layers and dry over anhydrous

or -

Concentrate: Rotary evaporate the DCM.

Troubleshooting & Stability

Hygroscopicity (The "Wet Salt" Issue)

4-PMA HCl is highly hygroscopic.[1] If left open, it absorbs atmospheric water, becoming a sticky gum.[1]

-

Impact: Drastic errors in stoichiometry during weighing.[1]

-

Solution: Store in a desiccator. If the solid is clumpy, dry under high vacuum (

mbar) at 40°C for 4 hours before use.[1]

The "Insoluble" Reaction

Symptom: You added 4-PMA HCl directly to a reaction in THF or DCM, and it is sitting at the bottom of the flask.[1] Cause: The salt lattice is intact.[1] Fix:

References

Sources

- 1. 4-Pyridinemethanamine | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 4-(Aminomethyl)pyridine (CAS 3731-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-(Aminomethyl)pyridine [webbook.nist.gov]

- 5. CAS 3731-53-1: 4-Pyridinemethanamine | CymitQuimica [cymitquimica.com]

4-Aminomethylpyridine hydrochloride SDS and safety data sheet

Safe Utilization, Physicochemical Profiling, and Synthetic Application

Introduction: The Stability vs. Reactivity Paradox

As researchers, we frequently encounter 4-Aminomethylpyridine Hydrochloride (CAS: 1003-68-5 / 64460-41-9) as a critical building block in medicinal chemistry. It serves as a pharmacophore in kinase inhibitors, a ligand in coordination chemistry, and a precursor for peptidomimetics.

The Senior Scientist's Perspective: You likely purchased the hydrochloride salt because the free base (liquid) is prone to oxidative degradation, absorbs atmospheric CO₂, and is inconvenient to weigh. However, the salt is nucleophilically inert until deprotonated. This guide bridges the gap between the stable shelf reagent and the reactive species required for your synthesis, focusing on the specific nuances of the hydrochloride form.

Part 1: Physicochemical Profile & Identification

Confusion often arises between the free base and the salt forms in literature. The table below rectifies this, providing the specific data for the HCl salt you are handling.

| Property | Hydrochloride Salt (The Reagent) | Free Base (The Reactive Species) |

| State | Crystalline Solid (White to Off-White) | Liquid (Colorless to Yellow) |

| CAS | 1003-68-5 (Dihydrochloride) / 64460-41-9 (Mono) | 3731-53-1 |

| Molecular Weight | ~144.60 (Mono-HCl) / 181.06 (Di-HCl) | 108.14 |

| Melting Point | 207–208 °C (dec.) | -8 °C |

| Solubility | High: Water, Methanol, DMSOLow: DCM, EtOAc, Hexanes | High: DCM, EtOAc, AlcoholsMod: Water |

| pKa (Approx) | Pyridine N: ~5.2 | Alkyl Amine: ~8.3 | (Same, but unprotonated) |

| Hygroscopicity | High (Critical Storage Parameter) | N/A (Liquid) |

Critical Stoichiometry Note: Check your vendor's Certificate of Analysis (CoA). This reagent is sold as both a Monohydrochloride (1 eq HCl) and Dihydrochloride (2 eq HCl).

Impact: If you assume Mono-HCl but have Di-HCl, your reaction will be acidic, and you will under-dose your base (e.g., DIPEA/TEA), potentially stalling the reaction.

Part 2: Hazard Identification & Risk Mitigation (SDS Analysis)

While the free base is often classified as Corrosive (H314) , the Hydrochloride salt is typically classified as an Irritant , though conservative vendors may still label it corrosive due to the potential to liberate the amine in moist environments.

GHS Classification (Solid Salt)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Senior Scientist Risk Assessment

-

Inhalation (The Hidden Risk): The salt is a fine, often electrostatic powder. Weighing it on an open bench can generate dust that is highly irritating to mucous membranes.

-

Mitigation: Always weigh inside a fume hood or use a static-free weighing funnel.

-

-

Skin Permeation: Pyridine derivatives can penetrate the epidermis. While the salt is less lipophilic than the free base, once dissolved in sweat or moisture, it can facilitate absorption.

-

Mitigation: Nitrile gloves (0.11 mm minimum) are sufficient for solid handling. Double glove if dissolving in DMSO/Methanol.

-

-

Incompatibility: Reacts violently with strong oxidizing agents. Contact with strong bases liberates the volatile, foul-smelling free amine.

Part 3: Handling, Storage & Lifecycle

The primary enemy of 4-Aminomethylpyridine HCl is moisture . As a hygroscopic salt, it will clump and eventually deliquesce into a sticky gum if left uncapped, altering the effective molecular weight.

Workflow: Laboratory Lifecycle

Figure 1: Recommended lifecycle for hygroscopic pyridine salts to maintain reagent integrity.

Part 4: Synthetic Protocols & Application

To use this reagent in nucleophilic substitutions or amide couplings, you must "unlock" the amine by removing the HCl.

Method A: In-Situ Neutralization (Recommended)

Best for: Amide couplings (HATU/EDCI) or SNAr reactions. Rationale: Avoids an extra extraction step; minimizes exposure to the volatile free base.

-

Dissolve: Suspend 4-Aminomethylpyridine HCl (1.0 equiv) in the reaction solvent (DMF or DCM).

-

Unlock: Add a tertiary amine base (DIPEA or TEA).

-

Calculation: Add 1.2 equiv of base if Mono-HCl. Add 2.2 equiv if Dihydrochloride.

-

-

Activate: Add your carboxylic acid (1.0 equiv) and coupling agent (e.g., HATU, 1.1 equiv).

-

Monitor: The suspension usually clears as the free amine enters the solution and reacts.

Method B: Extractive Free-Basing

Best for: Reactions sensitive to amine salts or when using catalysts poisoned by halides.

-

Dissolve the HCl salt in minimal water (approx. 5 mL per gram).

-

Basify to pH > 12 using 2M NaOH (The solution will turn oily/cloudy).

-

Extract 3x with DCM (Dichloromethane). Note: The free base is highly soluble in DCM.

-

Dry combined organics over Na₂SO₄, filter, and concentrate carefully (the free base boils at 230°C but can co-evaporate or degrade). Use immediately.

Reaction Logic: Amide Coupling Pathway

Figure 2: Mechanistic pathway for in-situ activation. The base is critical to shift the equilibrium from the inert salt to the reactive amine.

Part 5: Emergency Response Procedures

In the event of exposure, standard first aid applies, but with specific attention to the basic nature of the potential degradation products.

-

Eye Contact: Rinse immediately with water for 15 minutes. The salt is acidic/irritating; the liberated free base is basic/corrosive. Immediate irrigation is vital to prevent corneal opacity.

-

Skin Contact: Wash with soap and water. Do not use ethanol, as it may increase transdermal absorption of the pyridine moiety.

-

Spill Cleanup:

-

Wear a P95/N95 dust mask.

-

Cover the spill with sodium bicarbonate or sand.

-

Sweep up carefully to avoid dust generation.

-

Place in a chemically compatible container (HDPE or Glass).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77317, 4-(Aminomethyl)pyridine. Retrieved from [Link]

An In-depth Technical Guide to the pKa Values of 4-Aminomethylpyridine's Nitrogen Atoms: A Critical Parameter in Research and Drug Development

For Immediate Release

This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) of the two nitrogen atoms in 4-aminomethylpyridine, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the distinct basicity of the pyridinic and aminomethyl nitrogens is paramount for predicting molecular behavior in physiological environments, optimizing drug-receptor interactions, and guiding rational drug design.

Introduction: The Significance of pKa in Molecular Science

The pKa value is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution. For a basic compound, the pKa of its conjugate acid indicates its tendency to be protonated at a given pH. In the context of drug development, the ionization state of a molecule, dictated by its pKa value(s) and the surrounding pH, profoundly influences its solubility, permeability, target binding, and overall pharmacokinetic and pharmacodynamic profile.[1] 4-Aminomethylpyridine, with its two distinct basic nitrogen centers, presents an interesting case study in the differential basicity within a single molecule and highlights the importance of precise pKa determination.

The Dichotomy of Basicity in 4-Aminomethylpyridine

4-Aminomethylpyridine possesses two nitrogen atoms with markedly different electronic environments: the sp²-hybridized nitrogen within the aromatic pyridine ring and the sp³-hybridized nitrogen of the aminomethyl group. This structural arrangement leads to a significant difference in their basicities.

Table 1: Experimental and Predicted pKa Values of 4-Aminomethylpyridine's Nitrogen Atoms

| Nitrogen Atom | pKa Value (Experimental) | pKa Value (Predicted) |

| Aminomethyl Nitrogen | 9.65 | 7.81[2] |

| Pyridinic Nitrogen | Not explicitly found | ~3.5 - 4.5 (estimated) |

Note: The experimental value of 9.65 is attributed to the more basic aminomethyl nitrogen. The predicted value of 7.81 is also likely for the aminomethyl nitrogen. The pKa for the pyridinic nitrogen is an estimation based on structurally similar 4-substituted pyridines.

The aminomethyl nitrogen is significantly more basic (higher pKa) than the pyridinic nitrogen. This is because the lone pair of electrons on the aliphatic amine is localized and readily available for protonation. In contrast, the lone pair on the pyridinic nitrogen is in an sp² hybrid orbital and is part of the aromatic π-system, making it less available for protonation. The electron-withdrawing nature of the pyridine ring further reduces the basicity of the ring nitrogen.

The following diagram illustrates the protonation equilibria of 4-aminomethylpyridine:

Caption: Protonation equilibria of 4-aminomethylpyridine.

Methodologies for pKa Determination

Accurate determination of the two distinct pKa values of 4-aminomethylpyridine requires robust experimental and computational methods.

Experimental Determination

A. Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added. For a diprotic base like 4-aminomethylpyridine, the titration curve will exhibit two equivalence points, corresponding to the protonation of each nitrogen atom.

Step-by-Step Protocol for Potentiometric Titration of a Diprotic Base:

-

Preparation of Solutions:

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Accurately weigh a sample of 4-aminomethylpyridine and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

-

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Titration:

-

Place a known volume of the 4-aminomethylpyridine solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized HCl solution in small, precise increments from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

The two pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the more basic nitrogen (aminomethyl), and the second half-equivalence point, after the first full equivalence point, corresponds to the pKa of the less basic nitrogen (pyridinic). The equivalence points can be accurately located by finding the points of maximum slope on the titration curve (the first derivative of the curve).

-

Caption: Workflow for potentiometric pKa determination.

B. Spectrophotometric Titration

Spectrophotometric titration is another powerful technique, particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.[3]

Detailed Protocol for Spectrophotometric pKa Determination of a Compound with Two Ionizing Groups:

-

Spectral Characterization:

-

Record the UV-Vis absorption spectra of 4-aminomethylpyridine in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

-

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa ranges of both nitrogen atoms.

-

Absorbance Measurements:

-

Prepare solutions of 4-aminomethylpyridine at a constant concentration in each of the buffer solutions.

-

Measure the absorbance of each solution at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities.

-

-

Data Analysis:

-

Plot absorbance versus pH. The resulting curve will show two distinct transitions, each corresponding to one of the pKa values.

-

The pKa values can be determined from the inflection points of the sigmoidal curves. For more accurate results, the data can be fitted to the Henderson-Hasselbalch equation for a diprotic base.[4]

-

Caption: Workflow for computational pKa prediction.

Application in Drug Development: The Role of Pyridine pKa

The pKa of the pyridine nitrogen is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. [5]Medicinal chemists often modulate the pKa of a pyridine moiety to optimize a drug candidate's profile.

-

Solubility and Absorption: The ionization state of a drug affects its solubility in aqueous environments like the gastrointestinal tract and blood. A pyridine derivative's pKa will determine the ratio of its charged (more soluble) to uncharged (more permeable) form at different physiological pH values.

-

Target Binding: The protonation state of a pyridine nitrogen can be crucial for its interaction with the target protein. A protonated pyridinium ion can form strong ionic bonds or hydrogen bonds with acidic residues in the binding pocket, significantly contributing to the drug's potency.

-

Blood-Brain Barrier Permeability: For drugs targeting the central nervous system, crossing the blood-brain barrier (BBB) is essential. Generally, neutral, more lipophilic molecules have better BBB penetration. Modulating the pKa of a pyridine-containing drug can influence the concentration of the neutral species available to cross the BBB. [6][7]* Off-Target Effects: The basicity of a pyridine nitrogen can also contribute to off-target effects, such as binding to hERG channels, which can lead to cardiotoxicity. Fine-tuning the pKa can help mitigate these undesirable interactions. [8] Case Study Insight: In the development of neuronal nitric oxide synthase (nNOS) inhibitors, researchers have focused on optimizing the blood-brain barrier penetration of 2-aminopyridine-based compounds. By modulating the pKa of the amino groups, they were able to enhance the permeability of these inhibitors, a crucial step in developing new drugs for neurodegenerative diseases. [6]

Conclusion

The two nitrogen atoms in 4-aminomethylpyridine exhibit distinct basicities, a direct consequence of their different hybridization states and electronic environments. Accurate determination of their respective pKa values is essential for a complete understanding of the molecule's behavior in chemical and biological systems. This technical guide has provided an in-depth overview of the theoretical principles, experimental protocols, and computational methods for determining these crucial parameters. For researchers and drug development professionals, a thorough grasp of the pKa values of 4-aminomethylpyridine and similar molecules is indispensable for predicting their properties and for the rational design of new and effective therapeutic agents.

References

-

McKee, S. A., & Pogorelov, T. V. (2019). Determining the pKa of Simple Molecules Using Gaussian 2009. University of Illinois. [Link]

-

Babić, S., et al. (2000). Multiwavelength spectrophotometric determination of acid dissociation constants part V: microconstants and tautomeric ratios of diprotic amphoteric drugs. PubMed. [Link]

-

Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

-

Do, D. T., et al. (2019). Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PubMed. [Link]

-

García-Reyes, J. F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]

-

ResearchGate. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

Atalay, T., & Çalişkan, E. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

Casanovas, J., et al. (2014). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. ResearchGate. [Link]

-

McKee, S. A., & Pogorelov, T. V. (2019). Determining the pKa of Simple Molecules Using Gaussian 2009. University of Illinois. [Link]

-

Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications. [Link]

-

Do, D. T., et al. (2020). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC. [Link]

-

Reis, B. G., et al. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Pyridine core containing drugs with their biological activities. [Link]

-

Van de Water, J., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]

-

Al-Suhaimi, E. A., et al. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. PubMed. [Link]

-

YouTube. (2018). Effect of substituents on basicity of Pyridine. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Universidad de Sonora. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

Chemistry Stack Exchange. (2017). Calculating pKa's using Gaussian. [Link]

-

Li, H., et al. (2021). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PMC. [Link]

-

Lee, S., et al. (2024). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. [Link]

-

Do, D. T., et al. (2020). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. eScholarship. [Link]

-

YouTube. (2020). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). [Link]

-

Open Access Pub. (n.d.). Potentiometric Titration. [Link]

-

Rizzi, A., et al. (2021). Stacking Gaussian Processes to Improve pKa Predictions in the SAMPL7 Challenge. PMC. [Link]

-

Scribd. (n.d.). Experiment 4 - Potentiometric Titration. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(Aminomethyl)pyridine (CAS 3731-53-1). [Link]

-

Taylor & Francis. (n.d.). Potentiometric titration – Knowledge and References. [Link]

-

de Oliveira, A. F., & da Silva, J. A. F. (2013). Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Pyridinemethanamine. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 4-Pyridinemethaneamine | 3731-53-1 [chemicalbook.com]

- 3. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 4. Multiwavelength spectrophotometric determination of acid dissociation constants part V: microconstants and tautomeric ratios of diprotic amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Commercial suppliers of high purity 4-aminomethylpyridine HCl

An In-depth Technical Guide to Sourcing High-Purity 4-Aminomethylpyridine Hydrochloride for Pharmaceutical R&D

Executive Summary

4-Aminomethylpyridine and its hydrochloride salt are pivotal building blocks in modern pharmaceutical development, serving as key intermediates in the synthesis of a wide range of biologically active molecules, including agents for neurological disorders and novel enzyme inhibitors.[1][2][3] The success of multi-step synthetic campaigns and the integrity of biological assays depend critically on the purity and well-defined quality of this starting material. This guide provides a technical framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of high-purity 4-aminomethylpyridine HCl. It details critical quality attributes, offers a systematic approach for supplier evaluation, provides validated analytical protocols for in-house quality verification, and outlines best practices for safe handling and storage. The objective is to empower scientific teams to source this crucial reagent with confidence, ensuring reproducibility and mitigating risks in the drug development pipeline.

Introduction: The Strategic Importance of 4-Aminomethylpyridine in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant number of drugs approved by the U.S. FDA.[4] Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive component for designing molecules that interact with biological targets. 4-Aminomethylpyridine, specifically, offers a versatile functional handle—a primary amine—attached to the pyridine core via a methylene linker. This structure makes it an essential precursor for creating ligands for metal catalysts, developing anti-inflammatory and antihypertensive agents, and synthesizing novel therapeutics such as Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes.[1][5][6]

Given its role as a foundational starting material, the quality of 4-aminomethylpyridine HCl cannot be overstated. Impurities, whether from the synthetic route (e.g., isomers, unreacted starting materials) or degradation, can lead to unwanted side reactions, complicate purification of downstream products, and introduce confounding variables into biological assays. Therefore, a rigorous approach to sourcing and verifying this reagent is not merely a matter of procurement but a fundamental aspect of scientific integrity.

Critical Quality Attributes (CQAs) for High-Purity 4-Aminomethylpyridine HCl

When sourcing 4-aminomethylpyridine HCl for research and drug development, its quality must be defined by a set of measurable parameters. These Critical Quality Attributes (CQAs) should be clearly specified on supplier documentation, primarily the Certificate of Analysis (CoA).

| Attribute | Parameter | Significance & Rationale | Typical Specification |

| Identity | Structural Confirmation | Ensures the material is unequivocally 4-aminomethylpyridine HCl. The primary amine's position is critical for its designed reactivity. | ¹H NMR spectrum conforms to the known structure. Mass Spectrum (MS) matches the expected molecular weight. |

| Purity | Assay | Determines the percentage of the desired compound. High purity minimizes the presence of unknown substances that could interfere with reactions or assays. | ≥98% (Standard Grade), ≥99% (High Purity), ≥99.5% (Ultra-Pure). Method (e.g., HPLC, GC, Titration) must be specified. |

| Impurity Profile | Related Substances | Identifies and quantifies specific impurities (e.g., isomers like 2- or 3-aminomethylpyridine, starting materials). Crucial for avoiding side products. | Individual unknown impurities ≤0.1%; Total impurities ≤0.5%. |

| Water Content | Water can act as a nucleophile in certain reactions or affect the material's physical properties and stability. | ≤0.5% (Karl Fischer Titration). | |

| Residual Solvents | Solvents from the manufacturing process can be toxic or interfere with subsequent chemistry. | Per ICH Q3C guidelines for pharmaceutical intermediates. | |

| Physical Properties | Appearance | A simple but important initial check for gross contamination or degradation. | White to off-white crystalline solid. |

| Solubility | Defines appropriate solvents for reactions and analytical sample preparation. | Soluble in water. |

A Framework for Selecting a Commercial Supplier

Choosing a supplier involves more than comparing price and stated purity. It requires a due diligence process to ensure consistency, transparency, and reliability. The following workflow provides a structured approach to supplier qualification.

Caption: A logical workflow for vetting and qualifying suppliers.

Supplier Landscape Overview

The following table summarizes prominent commercial suppliers based on publicly available data. Purity levels and available documentation are key differentiators.

| Supplier | Typical Purity Grades Offered | Noteworthy Features |

| Sigma-Aldrich (Merck) | 98% | Extensive documentation online, including multiple example CoAs and peer-reviewed paper links.[7] |

| Thermo Scientific (Alfa Aesar) | 97+%, 97% (as HCl salt) | Provides clear specifications, including appearance and refractive index.[8][9][10] Legacy Alfa Aesar products are part of their portfolio.[8] |

| TCI Chemicals | >98% | Offers detailed Safety Data Sheets (SDS) with specific handling advice.[11] |

| Chem-Impex International | ≥99% (GC) | Specifies the analytical method (GC) used for purity determination on their product page.[1] |

| LGC Standards | Neat format | Focuses on reference materials, often providing products with exact weight certificates for quantitative applications.[12] |

| MedChemExpress | Research Grade | Provides data for biochemical research applications and recommends storage conditions for stock solutions.[13] |

In-House Quality Control: Self-Validating Protocols

Upon receiving a new batch of 4-aminomethylpyridine HCl, it is a best practice to perform in-house QC to verify the supplier's CoA and ensure the material is fit for purpose.

Caption: A standard workflow for the quality control of incoming materials.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

-

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous fingerprint of a molecule's structure, confirming the identity and connectivity of atoms. This protocol verifies that the material is indeed 4-aminomethylpyridine and not an isomer.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-aminomethylpyridine HCl sample and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (Typical for D₂O):

-

Pulse Program: Standard 1D proton (zg30).

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Solvent suppression may be needed for the residual HDO peak.

-

-

Data Analysis:

-

Reference the spectrum (the residual HDO peak is typically at ~4.79 ppm).

-

Integrate all peaks.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

~8.5-8.7 ppm (Doublet, 2H): Protons on the pyridine ring ortho to the nitrogen.

-

~7.4-7.6 ppm (Doublet, 2H): Protons on the pyridine ring meta to the nitrogen.

-

~4.1-4.3 ppm (Singlet, 2H): Methylene protons (-CH₂-).

-

The amine protons (-NH₂) will exchange with D₂O and may not be visible or will appear as a broad singlet. The HCl salt may show a broad ammonium (-NH₃⁺) signal.

-

-

Acceptance Criterion: The observed spectrum, including chemical shifts, multiplicities, and integration ratios, must be consistent with the established reference structure of 4-aminomethylpyridine.[14]

-

-

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a robust and precise method for quantifying the purity of a compound and detecting non-volatile impurities. Given that aminopyridines are basic, special consideration is needed to achieve good peak shape.[15] This reverse-phase method uses a mobile phase compatible with UV detection.

-

Methodology:

-

Sample Preparation:

-

Prepare a stock solution by dissolving 10 mg of 4-aminomethylpyridine HCl in 10 mL of mobile phase A (Diluent) for a concentration of 1 mg/mL.

-

Prepare the analysis sample by diluting the stock solution 10-fold with the diluent to 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

-

-

Acceptance Criterion: The calculated purity must meet the pre-defined specification (e.g., ≥99.0%). No single impurity should exceed 0.1%.

-

Safety, Handling, and Storage Protocols

Proper handling and storage are critical to maintain the quality of the reagent and ensure laboratory safety.

-

Safety Precautions:

-

Hazards: 4-Aminomethylpyridine and its salts are corrosive and can cause severe skin and eye burns.[16][17] They are also classified as harmful if swallowed, inhaled, or in contact with skin.[17][18]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[16][18]

-

First Aid: In case of eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[16] For skin contact, remove contaminated clothing and wash the affected area with soap and plenty of water.[16] If inhaled, move the person to fresh air. Do not induce vomiting if swallowed.[16]

-

-

Storage and Stability:

Conclusion

The procurement of high-purity 4-aminomethylpyridine HCl is a critical control point in the execution of pharmaceutical research and development. A scientifically rigorous approach, beginning with the careful selection and vetting of commercial suppliers and extending to the implementation of in-house analytical verification, is paramount. By understanding the critical quality attributes, demanding comprehensive documentation from suppliers, and employing robust QC protocols, research organizations can ensure the integrity of their starting materials. This diligence mitigates risks associated with reproducibility, accelerates development timelines, and ultimately builds a foundation of quality into the final therapeutic candidate.

References

-

Frontier Specialty Chemicals. (n.d.). 2-(Aminomethyl)-4-methylpyridine hydrochloride. Retrieved February 20, 2026, from [Link]

-

precisionFDA. (n.d.). 4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE. Retrieved February 20, 2026, from [Link]

- Google Patents. (2012, July 19). WO 2012/095691 A1.

-

NIST. (n.d.). 4-(Aminomethyl)pyridine. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved February 20, 2026, from [Link]

- Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Google Patents. (1994, April 5). US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α-position.

- George, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

-

OSHA. (2006, May). Aminopyridine (2-, 3-, and 4-Aminopyridine) PV2143. Retrieved February 20, 2026, from [Link]

-

PubMed. (2004, July 5). Aminomethylpyridines as DPP-IV inhibitors. Retrieved February 20, 2026, from [Link]

-

PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved February 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved February 20, 2026, from [Link]

-

RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved February 20, 2026, from [Link]

-

NIH. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

ResearchGate. (2025, August 9). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors | Request PDF. Retrieved February 20, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Aminomethylpyridines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-(氨基甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-(Aminomethyl)pyrimidine hydrochloride, 97% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 4-(Aminomethyl)pyridine, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 4-(Aminomethyl)pyridine, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 4-(Aminomethyl)pyridine | LGC Standards [lgcstandards.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.leyan.com [file.leyan.com]

- 15. helixchrom.com [helixchrom.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. spectrumchemical.com [spectrumchemical.com]

Stability of 4-Picolylamine Hydrochloride Under Ambient Conditions

Content Type: Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

4-Picolylamine hydrochloride (CAS: 5326-82-9 / 64460-41-9) serves as a critical intermediate in the synthesis of pharmaceutical ligands, enzyme inhibitors, and curing agents. While the hydrochloride salt form significantly improves stability compared to its volatile and air-sensitive free base (4-picolylamine), it introduces a specific vulnerability: hygroscopicity .

Under ambient conditions, the primary threat to the integrity of 4-picolylamine hydrochloride is not immediate chemical decomposition, but moisture-induced deliquescence . This physical change compromises the crystal lattice, leading to secondary chemical degradation (oxidation and hydrolysis). This guide outlines the physicochemical profile, degradation mechanisms, and a self-validating protocol for handling and storage.

Physicochemical Profile & Identity

Understanding the distinction between the free base and the salt is vital for stability management. The salt form locks the primary amine in a protonated state, reducing its nucleophilicity and susceptibility to oxidative attack.

| Property | 4-Picolylamine (Free Base) | 4-Picolylamine Hydrochloride (Salt) |

| CAS Number | 3731-53-1 | 5326-82-9 (Dihydrochloride) / 64460-41-9 (Mono) |

| Physical State | Liquid (at 20°C) | Crystalline Solid (White to Off-White) |

| Melting Point | -8 °C | ~207–208 °C (Decomposes) |

| Hygroscopicity | Low (Volatile) | High (Hygroscopic) |

| Oxidation Risk | High (Air Sensitive) | Moderate (Stable if dry) |

| Storage | Inert gas, <15°C | Desiccated, Ambient to Cool |

Stability Analysis: Mechanisms of Degradation

The stability of 4-picolylamine hydrochloride is governed by a "Dry vs. Wet" state dichotomy. In its dry crystalline form, the salt is kinetically stable. Once moisture is introduced, the protective protonation equilibrium can shift, and the mobility of the molecule increases, facilitating degradation.

3.1 The Degradation Cascade

-

Moisture Absorption (The Trigger): The salt absorbs atmospheric water, forming a hydrate or a solution film on the crystal surface.

-

Lattice Collapse: The solid turns into a sticky gum or liquid (deliquescence).

-

pH Shift & Oxidation: In solution, the equilibrium

exists. Trace free amine ( -

Photolysis: The pyridine ring is UV-active. In solution, UV exposure can lead to ring-opening reactions or polymerization, indicated by a color change from white to yellow/orange.

Visualization: Stability Logic Flow

Caption: The degradation pathway of 4-picolylamine hydrochloride is triggered by moisture, which mobilizes the molecule for subsequent oxidation and photolysis.[1][2][3]

Protocol: Handling & Storage (SOP)

To maintain scientific integrity, this protocol treats the compound as a system that must be isolated from environmental variables.

Step 1: Receipt & Initial Validation

-

Visual Inspection: Upon receipt, the material must be a free-flowing white powder. Any clumping or yellow discoloration indicates prior moisture excursion.

-

Container: Transfer immediately to a tightly sealed amber glass vial with a PTFE-lined cap. Avoid polyethylene bags for long-term storage as they are permeable to moisture.

Step 2: Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated) or cool ambient (<25°C). Refrigeration is preferred to slow potential oxidation kinetics.

-

Atmosphere: Store under Desiccation . Place the vial inside a secondary container (desiccator) with active silica gel or Drierite.

-

Inert Gas (Optional but Recommended): For long-term storage (>6 months), purge the headspace with Argon or Nitrogen before sealing.

Step 3: Handling for Experiments

-

Equilibration: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the hygroscopic solid.

-

Weighing: Weigh quickly. Do not leave the stock container open. If high precision is required, weigh inside a glovebox or a low-humidity enclosure.

Analytical Validation: Self-Validating System

Do not assume purity based on the label. Use this specific HPLC method to validate the compound's stability before critical experiments. This method separates the parent amine from potential pyridine-N-oxide degradants.

Method: Reversed-Phase HPLC with Ion Pairing

Because 4-picolylamine is basic and polar, it retains poorly on standard C18 columns. An ion-pairing agent or specific pH control is required.

-

Column: C18 (e.g., Zorbax SB-Aq or equivalent), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5) or 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 50% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Pyridine ring absorption).

-

Injection Vol: 10 µL.

-

Sample Diluent: Mobile Phase A.

Pass/Fail Criteria:

-

Purity: ≥ 98.0% (Area %).[3]

-

Visual: Solution must be colorless. Yellow tint implies degradation.

-

Water Content (Karl Fischer): If >2.0% (unless a hydrate is specified), dry the material or adjust stoichiometry.

Visualization: Analytical Workflow

Caption: Decision tree for validating the quality of 4-picolylamine hydrochloride prior to use.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164772, 4-Aminopyridine hydrochloride. Retrieved from [Link]

Sources

The 4-Aminomethylpyridine Scaffold: A Strategic Cornerstone in Modern Medicinal Chemistry

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract